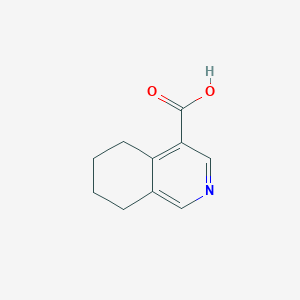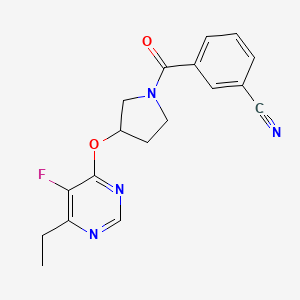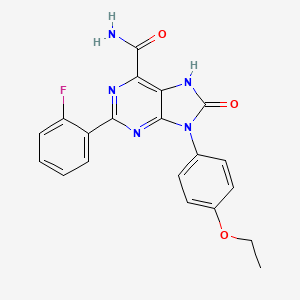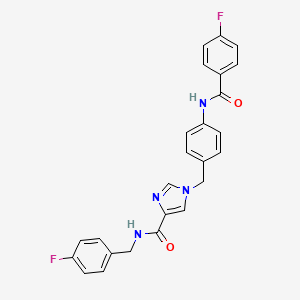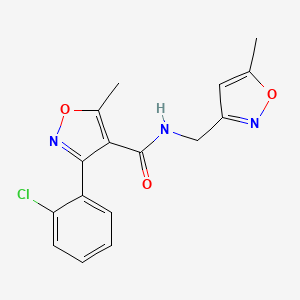![molecular formula C18H14N4O5S B2498511 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-07-1](/img/structure/B2498511.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a sophisticated and multifaceted organic compound, blending elements of pyridazine, furan, and benzo[d][1,3]dioxole within its structure
Mechanism of Action
Target of Action
The primary target of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit vegfr1 , which plays a crucial role in angiogenesis .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to inhibit vegf-induced huvec cell migration , indicating anti-angiogenic activity .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to inhibit the vegf pathway , which is involved in angiogenesis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma ls180 cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with enzymes such as cyclooxygenase (COX), showing inhibitory effects . It has been found to have moderate activity against both COX1 and COX2 enzymes . The nature of these interactions involves the compound acting as a competitive inhibitor, preventing the enzymes from catalyzing their respective reactions .
Cellular Effects
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has shown cytotoxic activity against certain cell lines, such as the HeLa cervical cancer cell line . It influences cell function by inhibiting the COX enzymes, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its inhibitory action on the COX enzymes . By inhibiting these enzymes, it prevents the biosynthesis of important prostaglandins, which are involved in various biological responses .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not yet fully known. Given its inhibitory action on the COX enzymes, it is likely involved in the metabolic pathways related to the biosynthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves a multi-step reaction sequence. The process begins with the functionalization of furan-2-carboxylic acid, proceeding through coupling reactions to introduce the pyridazine ring and thioether linkage. Key intermediates are often purified using column chromatography, and the final product is obtained via recrystallization.
Industrial Production Methods: While specific industrial production methods may vary, they generally involve scaling up the laboratory synthesis procedures. Emphasis is placed on optimizing reaction yields and ensuring the purity of the final compound. Standard practices in industrial chemistry, such as using batch reactors and continuous flow processes, are employed to achieve these objectives efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibits a diverse range of chemical reactivity:
Oxidation: The furan ring can be susceptible to oxidation under specific conditions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyridazine ring can undergo reduction reactions, potentially yielding dihydropyridazine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are plausible, particularly at the positions on the benzodioxole and pyridazine rings.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Including alkyl halides and aryl halides for nucleophilic substitution.
Major Products Formed: Depending on the reaction type, major products can range from oxidized furan derivatives to reduced pyridazine compounds. Substitution reactions can introduce various functional groups, enhancing the compound's versatility for further applications.
Scientific Research Applications
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide finds extensive use in multiple scientific fields:
Chemistry: As a precursor in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, especially in targeting specific molecular pathways implicated in diseases.
Industry: Utilized in material science for the development of new polymers and advanced materials.
Comparison with Similar Compounds
When compared to other compounds with similar structural motifs, N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functionalities. Similar compounds include:
Furan-2-carboxamides: Known for their biological activity.
Pyridazine derivatives: Often explored in medicinal chemistry for their pharmacological properties.
Benzodioxole-containing molecules: Typically researched for their antimicrobial and antifungal capabilities.
This compound's distinctiveness lies in the integration of these three structural components, which collectively enhance its reactivity and application potential.
Feel free to reach out if there's anything more you'd like to dive into on this topic.
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16(19-11-3-4-12-14(8-11)27-10-26-12)9-28-17-6-5-15(21-22-17)20-18(24)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGUMKUHGMAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
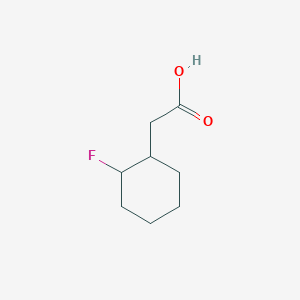
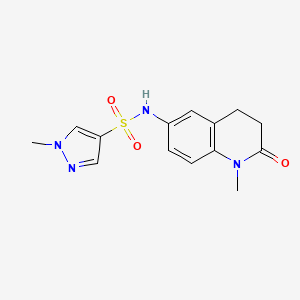
![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
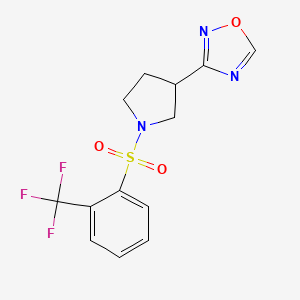

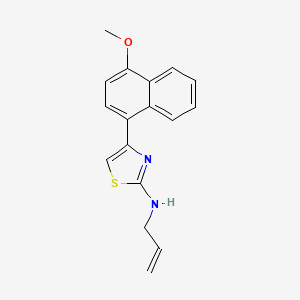
![ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2498441.png)
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)
